Cytidine, 2'-deoxy-N,N,5-trimethyl-
Description
“Cytidine, 2’-deoxy-N,N,5-trimethyl-” is a nucleoside analog that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. It is a synthetic compound that mimics the structure of natural nucleosides and has been extensively studied for its biological activity and chemical properties1.
Synthesis Analysis
The synthesis of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” is not explicitly mentioned in the search results. However, it is known that 2’-Deoxycytidine (deoxyC) is one of the deoxynucleosides which after phosphorylation to dCTP is used to synthesis DNA via various DNA polymerases or reverse transcriptases2.Molecular Structure Analysis
The molecular structure of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” is not explicitly mentioned in the search results. However, it is known to mimic the structure of natural nucleosides1.Chemical Reactions Analysis
The specific chemical reactions involving “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it is known to be a nucleoside analog, suggesting it may participate in reactions similar to those of natural nucleosides1.Physical And Chemical Properties Analysis
The physical and chemical properties of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it is known to be a synthetic compound that mimics the structure of natural nucleosides1.Safety And Hazards
The safety and hazards of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound4.
Future Directions
The future directions of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1, suggesting that further research and development in this area may be forthcoming.
properties
IUPAC Name |
4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)14(2)3)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1-3H3/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZGRVQZIWASI-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N(C)C)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N(C)C)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948256 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine, 2'-deoxy-N,N,5-trimethyl- | |
CAS RN |
25406-45-5 | |
Record name | 2′-Deoxy-N,N,5-trimethylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25406-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylaminothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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